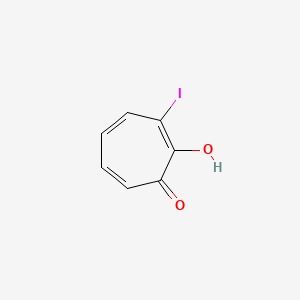
2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one is an organic compound with the molecular formula C7H5IO2 and a molar mass of 248.01787 g/mol . This compound is characterized by the presence of a hydroxyl group and an iodine atom attached to a cycloheptatrienone ring. It is a derivative of tropone, which is known for its aromatic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one typically involves the iodination of tropolone. The reaction can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and concentration of reagents, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-iodocyclohepta-2,4,6-trien-1-one.
Reduction: Formation of 2-hydroxycyclohepta-2,4,6-trien-1-one.
Substitution: Formation of various substituted cycloheptatrienones depending on the substituent introduced.
科学的研究の応用
2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and iodine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Tropolone: The parent compound of 2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one, known for its aromatic properties and biological activity.
2-Hydroxycyclohepta-2,4,6-trien-1-one: A derivative lacking the iodine atom, used in similar applications.
2-Mercaptopyridine-N-oxide: Another compound with similar structural features, used in metal-binding studies.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and an iodine atom on the cycloheptatrienone ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
特性
CAS番号 |
22704-53-6 |
|---|---|
分子式 |
C7H5IO2 |
分子量 |
248.02 g/mol |
IUPAC名 |
2-hydroxy-3-iodocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H5IO2/c8-5-3-1-2-4-6(9)7(5)10/h1-4H,(H,9,10) |
InChIキー |
UWKAJCHYWMIXII-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=O)C=C1)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


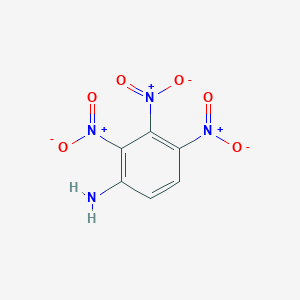
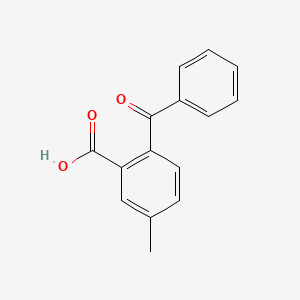
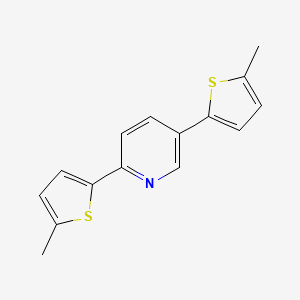

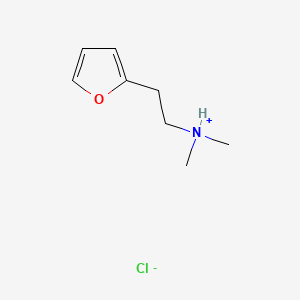
![Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate](/img/structure/B13749193.png)
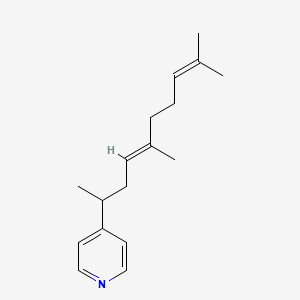
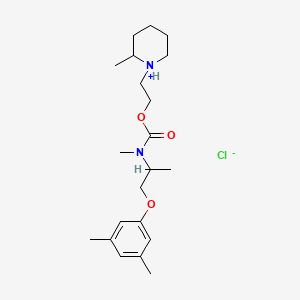
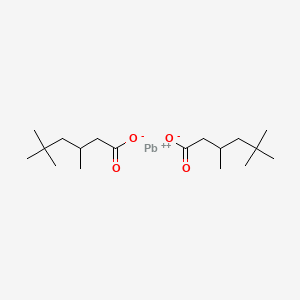
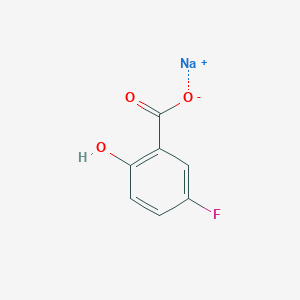
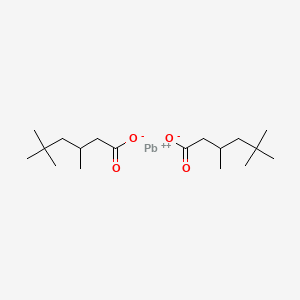
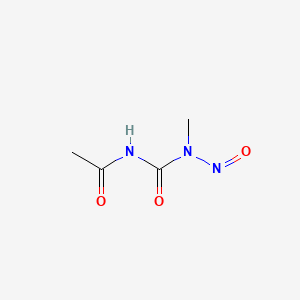
![butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate](/img/structure/B13749227.png)

